Cas no 1914677-55-6 (4-2-(2,4,5-trifluorophenyl)ethylpiperidine)

4-2-(2,4,5-Trifluorophenyl)ethylpiperidine is a fluorinated piperidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a trifluorophenyl moiety, which enhances lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery. The ethylpiperidine backbone contributes to its versatility in forming bioactive compounds, particularly in CNS-targeting therapeutics. The presence of fluorine atoms improves binding affinity and selectivity in receptor interactions. This compound is suitable for use in medicinal chemistry, where its unique properties facilitate the development of novel inhibitors or modulators. High purity and well-defined synthesis routes ensure reproducibility for research applications.
4-2-(2,4,5-trifluorophenyl)ethylpiperidine structure
1914677-55-6 structure
商品名:4-2-(2,4,5-trifluorophenyl)ethylpiperidine
CAS番号:1914677-55-6
MF:C13H16F3N
メガワット:243.268054008484
CID:6585256
PubChem ID:103840877

4-2-(2,4,5-trifluorophenyl)ethylpiperidine 化学的及び物理的性質

名前と識別子

    • 4-2-(2,4,5-trifluorophenyl)ethylpiperidine
    • SCHEMBL20015310
    • 1914677-55-6
    • EN300-1867558
    • 4-[2-(2,4,5-trifluorophenyl)ethyl]piperidine
    • インチ: 1S/C13H16F3N/c14-11-8-13(16)12(15)7-10(11)2-1-9-3-5-17-6-4-9/h7-9,17H,1-6H2
    • InChIKey: YPBKWFVOTIKKGF-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C(=CC=1CCC1CCNCC1)F)F

計算された属性

  • せいみつぶんしりょう: 243.12348400g/mol
  • どういたいしつりょう: 243.12348400g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

4-2-(2,4,5-trifluorophenyl)ethylpiperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1867558-0.05g
4-[2-(2,4,5-trifluorophenyl)ethyl]piperidine
1914677-55-6
0.05g
$707.0 2023-09-18
Enamine
EN300-1867558-0.1g
4-[2-(2,4,5-trifluorophenyl)ethyl]piperidine
1914677-55-6
0.1g
$741.0 2023-09-18
Enamine
EN300-1867558-10.0g
4-[2-(2,4,5-trifluorophenyl)ethyl]piperidine
1914677-55-6
10g
$4852.0 2023-05-26
Enamine
EN300-1867558-5.0g
4-[2-(2,4,5-trifluorophenyl)ethyl]piperidine
1914677-55-6
5g
$3273.0 2023-05-26
Enamine
EN300-1867558-1.0g
4-[2-(2,4,5-trifluorophenyl)ethyl]piperidine
1914677-55-6
1g
$1129.0 2023-05-26
Enamine
EN300-1867558-2.5g
4-[2-(2,4,5-trifluorophenyl)ethyl]piperidine
1914677-55-6
2.5g
$1650.0 2023-09-18
Enamine
EN300-1867558-1g
4-[2-(2,4,5-trifluorophenyl)ethyl]piperidine
1914677-55-6
1g
$842.0 2023-09-18
Enamine
EN300-1867558-5g
4-[2-(2,4,5-trifluorophenyl)ethyl]piperidine
1914677-55-6
5g
$2443.0 2023-09-18
Enamine
EN300-1867558-10g
4-[2-(2,4,5-trifluorophenyl)ethyl]piperidine
1914677-55-6
10g
$3622.0 2023-09-18
Enamine
EN300-1867558-0.25g
4-[2-(2,4,5-trifluorophenyl)ethyl]piperidine
1914677-55-6
0.25g
$774.0 2023-09-18

4-2-(2,4,5-trifluorophenyl)ethylpiperidine 関連文献

Related Articles

4-2-(2,4,5-trifluorophenyl)ethylpiperidineに関する追加情報

4-2-(2,4,5-Trifluorophenyl)EthylPiperidine: A Comprehensive Overview

Introduction to 4-2-(2,4,5-Trifluorophenyl)EthylPiperidine

4-2-(2,4,5-Trifluorophenyl)EthylPiperidine is a highly specialized organic compound with the CAS registry number 1914677-55-6. This compound belongs to the class of piperidines, which are six-membered cyclic amines with significant applications in pharmaceuticals and materials science. The structure of 4-2-(2,4,5-Trifluorophenyl)EthylPiperidine incorporates a piperidine ring substituted with a trifluorophenethyl group at the 4-position. This substitution pattern imparts unique electronic and steric properties to the molecule, making it an interesting candidate for various chemical and biological studies.

Recent advancements in synthetic chemistry have enabled the precise synthesis of 4-2-(2,4,5-Trifluorophenyl)EthylPiperidine, allowing researchers to explore its potential in diverse fields. The compound's structure is particularly notable for its trifluorophenyl group, which introduces fluorine atoms at the 2-, 4-, and 5-positions of the phenyl ring. This fluorination not only enhances the molecule's stability but also confers unique electronic characteristics that are valuable in drug design and material synthesis.

The synthesis of 1914677-55-6 typically involves multi-step reactions that combine aromatic fluorination with piperidine ring formation. Researchers have employed various strategies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, to achieve high yields and purity. These methods have been optimized based on recent studies published in leading chemistry journals.

One of the most promising applications of 4-2-(2,4,5-Trifluorophenyl)EthylPiperidine lies in its potential as a building block for drug development. The compound's structure resembles certain pharmacophores found in approved medications, suggesting its utility in creating bioactive molecules with enhanced efficacy and reduced toxicity. For instance, studies have shown that derivatives of this compound exhibit promising activity against various enzymes involved in neurological disorders.

In addition to its pharmaceutical applications, 1914677-55-6 has garnered attention in materials science due to its ability to form stable crystalline structures. Recent research has explored its use as a precursor for advanced polymers and organic semiconductors. The trifluorophenyl group contributes significantly to the molecule's stability under thermal and mechanical stress, making it a valuable component in high-performance materials.

The electronic properties of 4-2-(2,4,5-Trifluorophenyl)EthylPiperidine have also been studied extensively using computational chemistry techniques. These studies reveal that the compound exhibits a unique combination of electron-withdrawing and electron-donating effects due to the trifluorophenyl group and the piperidine ring. Such properties make it an ideal candidate for applications in optoelectronics and energy storage devices.

From an environmental perspective, researchers have evaluated the biodegradability and toxicity of 1914677-55-6 under various conditions. Initial findings suggest that the compound is not inherently toxic at concentrations relevant to industrial applications. However, further studies are required to fully understand its environmental impact and ensure sustainable practices during its production and use.

In conclusion, 4-2-(2,4,5-Trifluorophenyl)EthylPiperidine (CAS No: 1914677-55-6) stands out as a versatile compound with significant potential across multiple disciplines. Its unique structure enables applications ranging from drug discovery to advanced materials development. As research continues to uncover new insights into its properties and uses, this compound is poised to play a pivotal role in shaping future innovations in chemistry and related fields.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://www.runyanpharma.com/IndexEN.htm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://senfeida.en.made-in-china.com/
Suzhou Senfeida Chemical Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.chongdachem.com
Chong Da Prostaglandin Fine Chemicals Co., Ltd.